The Strategic Utility of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide
The Strategic Utility of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide
Introduction: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their inherent rigidity and unique three-dimensional conformations can pre-organize appended pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide focuses on a key building block within this chemical space: tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS Number: 1142211-17-3), a versatile intermediate for the synthesis of complex pharmaceutical agents.
This document will provide an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation and deprotection, offering practical, field-tested insights to empower your synthetic campaigns.
Physicochemical Properties and Structural Attributes
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a bifunctional molecule incorporating a bioisosterically relevant cyclobutane core. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the primary amine nucleophile inert, allowing for selective transformations at the primary alcohol.[2]
| Property | Value | Source |
| CAS Number | 1142211-17-3 | [2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [2][3] |
| Molecular Weight | 201.26 g/mol | [2][3] |
| Appearance | Off-white solid | [4] |
| Storage | Room temperature, sealed in a dry environment | [2] |
| SMILES | O=C(OC(C)(C)C)NC1(CO)CCC1 | [2] |
| LogP | 1.4261 | [2] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
The cyclobutane ring's puckered conformation and the presence of both a protected amine and a primary alcohol provide a geometrically defined scaffold with orthogonal chemical handles for further synthetic elaboration.[1]
Synthesis and Mechanistic Considerations
The most direct and scalable synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate involves the reduction of the corresponding ester precursor, ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[4]
Experimental Protocol: Synthesis via Ester Reduction
Materials:
-
Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
2N Sodium hydroxide (NaOH) solution
Procedure:
-
To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere, cool the reaction mixture to -15 °C.
-
Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise over 40 minutes, maintaining the internal temperature at or below -10 °C.
-
Stir the reaction mixture at -10 °C for 1.5 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add anhydrous magnesium sulfate to the mixture to ensure complete drying.
-
Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate as an off-white solid (2.34 g, 95% yield).[4]
Mechanism of LiAlH₄ Reduction
The reduction of the ester to the primary alcohol proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by a second hydride addition.
Caption: Mechanism of LiAlH₄ Ester Reduction.
Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating an alkoxyaluminate species to yield an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to give the final primary alcohol.[5]
Characterization and Analytical Profile
Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):
-
δ 4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.
-
δ 3.6-3.8 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.
-
δ 1.8-2.2 ppm (m, 6H): CH₂ protons of the cyclobutane ring.
-
δ 1.45 ppm (s, 9H): (CH₃)₃ protons of the tert-butyl group.
Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
-
δ 155-157 ppm: Carbonyl carbon of the carbamate.
-
δ 79-81 ppm: Quaternary carbon of the tert-butyl group.
-
δ 65-68 ppm: CH₂ carbon of the hydroxymethyl group.
-
δ 55-58 ppm: Quaternary carbon of the cyclobutane ring.
-
δ 30-35 ppm: CH₂ carbons of the cyclobutane ring.
-
δ 28.5 ppm: CH₃ carbons of the tert-butyl group.
Expected FT-IR Spectral Data (KBr):
-
3300-3500 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.
-
2850-3000 cm⁻¹: C-H stretching of alkyl groups.
-
1680-1700 cm⁻¹ (strong): C=O stretch of the carbamate.
-
1510-1540 cm⁻¹: N-H bend of the carbamate.
-
1000-1100 cm⁻¹: C-O stretch of the alcohol.
Strategic Applications in Drug Development
The primary utility of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate lies in its role as a versatile building block for introducing the 1-amino-1-(hydroxymethyl)cyclobutane moiety into more complex molecules. This scaffold is particularly valuable for several reasons:
-
Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[1]
-
Improved Physicochemical Properties: The introduction of a cyclobutane group can favorably modulate properties such as lipophilicity and metabolic stability.[6][7]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl or larger rings, to fine-tune the steric and electronic properties of a drug candidate.[7]
Deprotection of the Boc Group: Unveiling the Amine
To utilize the amine functionality, the Boc group must be removed. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, (1-aminocyclobutyl)methanol.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[8]
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- 7. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate | C10H19NO3 | CID 25220830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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